molecular formula C15H11ClFN B8424629 5-Chloromethyl-1-(4-fluorophenyl)-1h-indole

5-Chloromethyl-1-(4-fluorophenyl)-1h-indole

Cat. No. B8424629
M. Wt: 259.70 g/mol
InChI Key: MGOOOJRGGZSYEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-1-(4-fluorophenyl)-1h-indole is a useful research compound. Its molecular formula is C15H11ClFN and its molecular weight is 259.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloromethyl-1-(4-fluorophenyl)-1h-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloromethyl-1-(4-fluorophenyl)-1h-indole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Chloromethyl-1-(4-fluorophenyl)-1h-indole

Molecular Formula

C15H11ClFN

Molecular Weight

259.70 g/mol

IUPAC Name

5-(chloromethyl)-1-(4-fluorophenyl)indole

InChI

InChI=1S/C15H11ClFN/c16-10-11-1-6-15-12(9-11)7-8-18(15)14-4-2-13(17)3-5-14/h1-9H,10H2

InChI Key

MGOOOJRGGZSYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)CCl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(4-fluorophenyl)-5-hydoxymethyl-1H-indole (10a) (21.5 g) and triethyl amine (21.5 mL) in dichloromethane a solution of methanesulfonyl chloride (15.3 g) in dichloromethane was added at 0-5° C. After stirring at 0-5° C. for 2 h, water (600 mL) was added the phases were separated and the aqueous phase was extracted with dichloromethane (500 mL). The combined organic phases were dried (MgSO4) and the solvents evaporated affording 5-chloromethyl-1-(4-fluorophenyl)-1H-indole as an oil (27.5 g). A solution of the crude chloromethyl derivative in dimethyl sulfoxide was added to a solution of sodium cyanide in dimethyl sulfoxide at 80° C. After heating of the reaction mixture at 80° C. for further 40 minutes, the reaction mixture was cooled to room temperature and water (900 ml) was added. The resulting mixture was extracted with diethyl ether (2×1.5 L) and the combined organic phases were washed with brine (2×1.5 L). Drying of the combined organic phases (Na2SO4), evaporation of the solvents and purification by column chromatography on silica gel (ethyl acetate/heptane 1:3) afforded pure 5-cyanomethyl-1-(4-fluorophenyl)-1H-indole as an oil (8.2 g): 1H NMR (CDCl3) δ 3.80 (s, 2H), 6.60 (d, 1H), 7.05-7.25 (m, 3H), 7.25 (d, 1H), 7.35-7.45 (m, 3H), 7.60 (broad s, 1H).
Name
1-(4-fluorophenyl)-5-hydoxymethyl-1H-indole
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two

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